molecular formula C4H8ClNO B1583870 N-(2-Chloroethyl)acetamide CAS No. 7355-58-0

N-(2-Chloroethyl)acetamide

Cat. No. B1583870
CAS RN: 7355-58-0
M. Wt: 121.56 g/mol
InChI Key: HSKNJSHFPPHTAQ-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)acetamide” is an organic compound with the empirical formula C4H8ClNO . It has a molecular weight of 121.57 .


Molecular Structure Analysis

The molecular structure of “N-(2-Chloroethyl)acetamide” can be represented by the InChI notation: 1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-(2-Chloroethyl)acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 275.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.4±3.0 kJ/mol, a flash point of 120.4±22.6 °C, and an index of refraction of 1.433 . Its molar refractivity is 29.1±0.3 cm3 .

Scientific Research Applications

1. Environmental and Biological Degradation

Acetochlor, a variant of N-(2-Chloroethyl)acetamide, is a widely used herbicide. Studies have focused on its biodegradation pathways. For instance, research by Wang et al. (2015) showed that a cytochrome P450 system in Rhodococcus sp. strain T3-1 is involved in the N-deethoxymethylation of acetochlor, converting it to 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) (Wang et al., 2015).

2. Comparative Metabolism in Human and Animal Models

The comparative metabolism of chloroacetamide herbicides like acetochlor in human and rat liver microsomes has been a subject of investigation. Coleman et al. (2000) found significant differences in how these compounds are metabolized between human and rat liver microsomes, with implications for understanding species-specific responses to these herbicides (Coleman et al., 2000).

3. Chemical Reactions and Stability

Research into the chemical reactions of N-(2-Chloroethyl)acetamide derivatives has revealed insights into their stability and reactivity. Okada et al. (1970) explored the reactions of aziridines with acetyl chloride, noting the formation and hydrolysis of N-(2-chloroethyl)acetamide derivatives (Okada, Takahama, & Sudo, 1970).

4. Applications in Astrochemistry

The role of acetamide, related to N-(2-Chloroethyl)acetamide, in astrochemistry has been studied. Haupa et al. (2020) investigated the reaction of hydrogen atoms with acetamide in a para-hydrogen matrix, revealing potential pathways for the formation of complex organic molecules in interstellar environments (Haupa, Ong, & Lee, 2020).

Safety And Hazards

“N-(2-Chloroethyl)acetamide” may cause damage to organs through prolonged or repeated exposure . It’s advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided . In case of inhalation, move the victim into fresh air . If it comes into contact with the skin, wash off with soap and plenty of water . In case of contact with eyes, rinse cautiously with water for several minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

N-(2-chloroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKNJSHFPPHTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223746
Record name Acetamide, N-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)acetamide

CAS RN

7355-58-0
Record name N-(2-Chloroethyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-chloroethyl)-
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Record name 7355-58-0
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Record name Acetamide, N-(2-chloroethyl)-
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Record name N-(2-chloroethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
I Okada, T Takahama, R Sudo - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
When aziridines (1) were treated with acetyl compounds, such as acetyl chloride, acetic acid, acetic anhydride, and thioacetic acid, the corresponding acetamide derivatives were …
Number of citations: 12 www.journal.csj.jp
JW Lown, AV Joshua… - Journal of Medicinal …, 1980 - ACS Publications
A number of nitrosoureas have been synthesized in order to examine those structural features which lead to optimum interstrand DNA cross-linking as this property may relate to their …
Number of citations: 34 pubs.acs.org
RB Brundrett, M Colvin, EH White, J McKee… - Cancer Research, 1979 - AACR
A number of nitrosoureas and nitrosoamides have been compared with respect to mutagenicity for Salmonella typhimurium, in vitro cytotoxicity, in vivo toxicity and antitumor activity …
Number of citations: 37 aacrjournals.org
B Brissault, C Leborgne, C Guis, O Danos… - Bioconjugate …, 2006 - ACS Publications
Although polyethylenimines (PEIs) are frequently used transfection agents, it is still unclear which of their properties are required for efficient gene delivery. This is even more striking …
Number of citations: 45 pubs.acs.org
IR Baird, BO Patrick, KA Skov… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Reaction of Etanidazole (a 2‐nitroimidazole derivative with an amide side‐chain containing a hydroxyethyl group) with triflic anhydride gives, depending on conditions, a trifluoromethyl(…
Number of citations: 2 onlinelibrary.wiley.com
FN Shirota, JM Stevens-Johnk… - Journal of medicinal …, 1997 - ACS Publications
S-Methylisothiourea (4), when administered to rats followed by a subsequent dose of ethanol, gave rise to a 119-fold increase in ethanol-derived blood acetaldehyde (AcH) levels a …
Number of citations: 16 pubs.acs.org
H Cheradame, B Brissault, C Guis… - Macromolecular …, 2006 - Wiley Online Library
For efficirent gene transfer, DNA has to be associated with a carrier which can be either of biological (ie recombinant viruses) or synthetic origin. In the domain of polymeric synthetic …
Number of citations: 4 onlinelibrary.wiley.com
IR Baird, BO Patrick, KA Skov… - Canadian Journal of …, 2018 - cdnsciencepub.com
Syntheses are reported for: nine 2-nitroimidazoles, the abbreviated names all beginning with E, based on derivation from Etanidazole); five 2-methyl-5-nitroimidazoles (M compounds, …
Number of citations: 2 cdnsciencepub.com
P Friedrich, U Baisch, RW Harrington… - … A European Journal, 2012 - Wiley Online Library
Coenzyme B 12 can assist radical enzymes that accomplish the vicinal interchange of a hydrogen atom with a functional group. It has been proposed that the CoC bond homolysis of …
D Hernández, P Bernal, A Cruz… - Drug development …, 2004 - Wiley Online Library
A series of bioisosteric analogues of fibrates, such as clofibrate (2) and bezafibrate (3), was designed, considering the pharmacophore potential of phenoxyacetic derivatives 4 related to …
Number of citations: 11 onlinelibrary.wiley.com

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